molecular formula C15H21ClN2O B5733590 N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide

Cat. No. B5733590
M. Wt: 280.79 g/mol
InChI Key: MJIBDBUGKDNUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide, also known as CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which plays a crucial role in the metabolism of GABA, a neurotransmitter that regulates brain activity. The inhibition of GABA aminotransferase by CPP-115 leads to an increase in GABA levels in the brain, which can have a range of effects on brain function.

Mechanism of Action

The primary mechanism of action of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide is through the inhibition of GABA aminotransferase. This leads to an increase in GABA levels in the brain, which can have a range of effects on brain function. GABA is an inhibitory neurotransmitter that regulates brain activity, and an increase in GABA levels can lead to a reduction in anxiety, seizures, and other neurological symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide are primarily related to its effects on GABA levels in the brain. In animal models, N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide has been shown to increase GABA levels in the brain, leading to a range of effects on behavior and brain function. These effects include a reduction in anxiety, seizures, and other neurological symptoms.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide for lab experiments is its potency and selectivity as a GABA aminotransferase inhibitor. This allows for precise control over GABA levels in the brain, which can be useful for studying the effects of GABA on brain function. However, one limitation of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide is that it is a synthetic compound, which may limit its relevance to natural systems.

Future Directions

There are several potential future directions for research on N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide. One area of interest is the development of more selective GABA aminotransferase inhibitors, which could lead to more precise control over GABA levels in the brain. In addition, there is interest in investigating the potential therapeutic applications of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide for various neurological and psychiatric disorders. Finally, there is potential for further research on the biochemical and physiological effects of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide, and how these effects may be relevant to brain function and behavior.

Synthesis Methods

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the conversion of 3-chloro-4-(1-piperidinyl)aniline to the corresponding carboxylic acid, which is then converted to the amide using a coupling reagent. The final step involves the introduction of a methyl group using a Grignard reagent.

Scientific Research Applications

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied in animal models for its effects on various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In addition, N-[3-chloro-4-(1-piperidinyl)phenyl]-2-methylpropanamide has been investigated as a potential treatment for certain types of cancer, as well as metabolic disorders such as obesity and diabetes.

properties

IUPAC Name

N-(3-chloro-4-piperidin-1-ylphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-11(2)15(19)17-12-6-7-14(13(16)10-12)18-8-4-3-5-9-18/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIBDBUGKDNUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6099731

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